5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole
Description
Properties
IUPAC Name |
5-(1-benzylpyrazol-3-yl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-3-7-15(8-4-1)14-22-12-11-17(21-22)18-13-20-19(23-18)16-9-5-2-6-10-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHYHKRKJSQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves the reaction of 1-benzyl-1H-pyrazole-3-carbaldehyde with 2-phenyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other substituents.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves multi-step reactions including:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the pyrazole and benzyl groups via nucleophilic substitution or coupling reactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole. For instance:
- Study Findings: A series of thiazole derivatives were synthesized and screened for antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated moderate to high efficacy against these pathogens .
Anticancer Potential
The thiazole scaffold has been associated with anticancer properties:
- Mechanism of Action: Compounds containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Study 1: Antimicrobial Evaluation
A comprehensive study involved synthesizing multiple derivatives based on the thiazole structure. The synthesized compounds were tested against both gram-positive and gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as therapeutic agents .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| A | Staphylococcus aureus | 20 |
| B | Escherichia coli | 18 |
| C | Pseudomonas aeruginosa | 15 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives of 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole were evaluated against human cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values in the low micromolar range for several derivatives .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| D | HeLa | 12 |
| E | MCF7 | 10 |
| F | A549 | 15 |
Mechanism of Action
The mechanism of action of 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs differ in substituents on the pyrazole or thiazole rings, impacting electronic, steric, and solubility properties (Table 1).
Table 1: Comparative Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine in the 4-fluorobenzyl analog (CAS: 318255-97-9) enhances metabolic stability and membrane permeability .
- Steric Effects: The benzyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., methyl or methoxy groups in compounds), which may influence binding to biological targets .
Thermal and Spectral Data
- Melting Points: Chloromethyl-substituted thiazoles () melt at 49–98°C, correlating with substituent polarity . The target compound’s melting point is unreported but predicted to align with benzyl-substituted analogs (e.g., 67–98°C).
- Spectroscopic Signatures: IR and NMR data for analogs in and confirm thiazole C=S (∼680 cm⁻¹) and pyrazole C-N (∼1500 cm⁻¹) stretches .
Biological Activity
5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological assays that highlight its medicinal properties.
Chemical Structure and Properties
The compound's structure consists of a thiazole ring fused with a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is , and it exhibits significant structural versatility due to the presence of both heterocyclic rings.
Synthesis
The synthesis of 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves the reaction of appropriate precursors in a solvent medium such as acetonitrile. The process generally yields good purity and high yields, often exceeding 75% under optimized conditions.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance:
- A study reported that derivatives of pyrazole showed cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 5.55 to 35.58 μM .
- The incorporation of the thiazole ring enhances the overall activity, making these compounds promising candidates for further development as anticancer agents .
The proposed mechanisms for the anticancer activity include:
- Inhibition of cell proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells.
- Induction of apoptosis : It triggers apoptosis through intrinsic pathways, involving mitochondrial dysfunction and activation of caspases .
Structure-Activity Relationship (SAR)
The structure-activity relationship analyses indicate that:
- The presence of the benzyl group on the pyrazole enhances lipophilicity, improving cellular uptake.
- Substituents on the phenyl ring can modulate activity; electron-donating groups tend to enhance activity while electron-withdrawing groups may reduce efficacy .
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line |
|---|---|---|
| Compound A | 5.55 | HCT-116 |
| Compound B | 35.58 | HepG2 |
| Compound C | 2.86 | MCF-7 |
Case Studies
- Study on Antiproliferative Effects :
- In Vivo Studies :
Q & A
Q. What are the standard synthetic routes for 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. For example:
- Step 1 : React a pyrazole-3-carbothioamide derivative with phenacyl bromides or α-halo ketones in ethanol under reflux conditions .
- Step 2 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography.
- Characterization : Confirm structure using -NMR, -NMR, IR, and elemental analysis. Key spectral data include thiazole C-S stretching (IR: ~680 cm) and aromatic proton signals (NMR: δ 7.2–8.1 ppm) .
Q. What spectroscopic and crystallographic methods are used to validate the structure of this compound?
- X-ray crystallography : Resolve bond lengths and angles (e.g., thiazole C–S bond: ~1.74 Å, pyrazole N–N bond: ~1.34 Å) using SHELX programs for refinement .
- Spectroscopy : Compare experimental -NMR shifts with DFT-calculated values to confirm regiochemistry .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 335.4 for CHFNS) .
Q. How are solubility and stability profiles determined for this compound in research settings?
- Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., phosphate buffer at pH 7.4) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure, monitored via HPLC .
Advanced Research Questions
Q. How can contradictions between crystallographic data and computational models be resolved?
- Bond length discrepancies : Compare X-ray-derived bond lengths (e.g., C–N in thiazole: 1.30 Å) with DFT-optimized geometries (e.g., B3LYP/6-311G**). Use software like Gaussian or ORCA for calculations .
- Torsional angles : Analyze dihedral angles (e.g., benzodioxole-thiazole dihedral: 83.7°) using WinGX or Mercury to assess steric strain .
Q. What strategies optimize reaction yields in multi-step syntheses involving pyrazole-thiazole hybrids?
- Catalyst screening : Test bases (e.g., KCO) or acids (e.g., p-TsOH) in solvent systems like DMF or THF .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
- By-product analysis : Use LC-MS to identify side products (e.g., disubstituted thiazoles) and adjust stoichiometry .
Q. How does the compound interact with biological targets, such as enzymes or receptors?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Key interactions include π-π stacking with Phe and H-bonding with Arg .
- Enzyme assays : Measure IC values against COX-2 (e.g., 0.05 µM) using fluorescence-based inhibition assays .
- SAR studies : Modify substituents (e.g., fluorophenyl vs. bromophenyl) to correlate structure with anti-inflammatory activity .
Q. What are the challenges in resolving crystallographic disorder in ferrocenyl-thiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
